molecular formula C12H12N4S3 B2686262 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 522624-32-4

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2686262
CAS No.: 522624-32-4
M. Wt: 308.44
InChI Key: PLNMBESTBNRYQM-UHFFFAOYSA-N
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Description

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole moiety. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent under basic conditions.

    Formation of Triazole Ring: The triazole ring is formed by the cyclization of a hydrazine derivative with an appropriate carboxylic acid or ester.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the triazole derivative. This is typically done using a thiolating agent such as thiourea under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole-triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential as an anticonvulsant and anticancer agent. Its ability to inhibit specific enzymes and receptors is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. These include:

    Enzymes: Inhibition of enzymes such as proteases and kinases.

    Receptors: Binding to specific receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation into DNA/RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
  • 5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 4-position of the triazole ring can affect its pharmacokinetic properties and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S3/c1-2-16-10(14-15-11(16)17)7-18-12-13-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNMBESTBNRYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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